2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of chloro, fluoro, and sulfamoyl functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluoro intermediate: The initial step involves the chlorination and fluorination of a suitable aromatic precursor to form 2-chloro-6-fluorophenyl acetic acid.
Amidation reaction: The intermediate is then reacted with 4-aminophenyl sulfonamide under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic ring.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal chemistry: It has been studied as a potential thrombin inhibitor, which could have implications in the treatment of thrombotic disorders.
Biological research: The compound’s interactions with various enzymes and proteins are of interest for understanding its biological activity.
Industrial applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation . The presence of chloro and fluoro groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)acetamides: These compounds share a similar core structure but may have different substituents, affecting their reactivity and applications.
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-(3-ethoxypropyl)acetamide: This compound has a similar sulfamoyl group but differs in the position and nature of other substituents.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as a thrombin inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O4S/c1-2-27-12-4-11-22-28(25,26)15-9-7-14(8-10-15)23-19(24)13-16-17(20)5-3-6-18(16)21/h3,5-10,22H,2,4,11-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNISVODXBGGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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